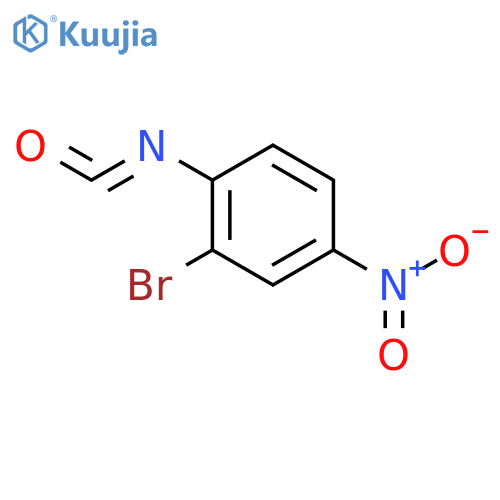Cas no 105923-33-9 (2-bromo-1-isocyanato-4-nitrobenzene)

105923-33-9 structure
商品名:2-bromo-1-isocyanato-4-nitrobenzene
2-bromo-1-isocyanato-4-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 2-bromo-1-isocyanato-4-nitro-
- 2-bromo-1-isocyanato-4-nitrobenzene
- CUPHDOKPZZCASO-UHFFFAOYSA-N
- DTXSID60561864
- DB-202927
- 105923-33-9
- EN300-1911394
- SCHEMBL9870898
- 2-bromo-4-nitrophenyl isocyanate
-
- インチ: InChI=1S/C7H3BrN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-3H
- InChIKey: CUPHDOKPZZCASO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1[N+](=O)[O-])Br)N=C=O
計算された属性
- せいみつぶんしりょう: 241.93270g/mol
- どういたいしつりょう: 241.93270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-bromo-1-isocyanato-4-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911394-10g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 10g |
$2762.0 | 2023-09-17 | ||
| Enamine | EN300-1911394-1g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 1g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1911394-5g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 5g |
$1862.0 | 2023-09-17 | ||
| Enamine | EN300-1911394-0.1g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 0.1g |
$565.0 | 2023-09-17 | ||
| Enamine | EN300-1911394-0.25g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 0.25g |
$591.0 | 2023-09-17 | ||
| Enamine | EN300-1911394-0.5g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 0.5g |
$616.0 | 2023-09-17 | ||
| Enamine | EN300-1911394-1.0g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 1g |
$971.0 | 2023-05-26 | ||
| Enamine | EN300-1911394-2.5g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 2.5g |
$1260.0 | 2023-09-17 | ||
| Enamine | EN300-1911394-0.05g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 0.05g |
$539.0 | 2023-09-17 | ||
| Enamine | EN300-1911394-10.0g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 10g |
$4176.0 | 2023-05-26 |
2-bromo-1-isocyanato-4-nitrobenzene 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
105923-33-9 (2-bromo-1-isocyanato-4-nitrobenzene) 関連製品
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
